molecular formula C10H8ClFO2 B2565179 Methyl 2-(4-chloro-3-fluorophenyl)acrylate CAS No. 1000985-09-0

Methyl 2-(4-chloro-3-fluorophenyl)acrylate

Cat. No. B2565179
CAS RN: 1000985-09-0
M. Wt: 214.62
InChI Key: YFWKYQYJRKOVMD-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chloro-3-fluorophenyl)acrylate” is an organic compound with the molecular formula C10H8ClFO2 . It has an average mass of 214.621 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloro-3-fluorophenyl)acrylate” consists of a methyl group (CH3), an acrylate group (C3H3O2), and a phenyl group (C6H4) that is substituted with a chlorine atom and a fluorine atom .

Scientific Research Applications

Synthesis of Fluoropolymers

Fluoropolymers are utilized in various technologically advanced applications due to their high-performance properties. The synthesis of highly fluorinated acrylic monomers in supercritical carbon dioxide offers an environmentally friendly alternative to traditional methods involving chlorofluorocarbons (CFCs). This method leverages supercritical fluids to achieve homogeneous solution polymerization using free radical techniques, highlighting the potential of methyl 2-(4-chloro-3-fluorophenyl)acrylate derivatives in the development of advanced materials (DeSimone, Guan, & Elsbernd, 1992).

Drug Release from Polymeric Hydrogels

Innovative crosslinkers based on acrylate derivatives, including those structurally related to methyl 2-(4-chloro-3-fluorophenyl)acrylate, have been synthesized for the creation of polymeric hydrogels. These hydrogels, formed from monomers such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxypropyl methacrylate (HPMA), utilize novel acrylate crosslinkers for drug release applications. The morphology and drug-releasing behavior of these hydrogels demonstrate the acrylate derivatives' role in developing new biomedical materials (Arun & Reddy, 2005).

Recognition of Hydrophilic Compounds

The self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers, related to methyl 2-(4-chloro-3-fluorophenyl)acrylate, demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This property underlines the potential use of acrylate derivatives in sensing and separation technologies, showcasing their ability to interact specifically with various compounds (Sawada et al., 2000).

properties

IUPAC Name

methyl 2-(4-chloro-3-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKYQYJRKOVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloro-3-fluorophenyl)acrylate

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